Cas no 2017871-14-4 (rac-(3R,4S)-4-(4-bromo-1H-pyrazol-1-yl)oxolan-3-ol, trans)

Technical Introduction: rac-(3R,4S)-4-(4-bromo-1H-pyrazol-1-yl)oxolan-3-ol, trans, is a chiral brominated pyrazole derivative featuring a trans-configuration across the oxolane (tetrahydrofuran) ring. This stereochemically defined compound is valuable in synthetic chemistry, particularly as a building block for pharmaceuticals and agrochemicals, owing to its reactive bromo-substituted pyrazole moiety and hydroxyl functionality. The trans-orientation enhances structural rigidity, facilitating selective modifications. Its high purity and well-characterized stereochemistry make it suitable for asymmetric synthesis and mechanistic studies. The compound’s stability and compatibility with diverse reaction conditions further underscore its utility in developing biologically active molecules.
rac-(3R,4S)-4-(4-bromo-1H-pyrazol-1-yl)oxolan-3-ol, trans structure
2017871-14-4 structure
Product Name:rac-(3R,4S)-4-(4-bromo-1H-pyrazol-1-yl)oxolan-3-ol, trans
CAS No:2017871-14-4
MF:C7H9BrN2O2
MW:233.062560796738
CID:4633680
Update Time:2025-10-30

rac-(3R,4S)-4-(4-bromo-1H-pyrazol-1-yl)oxolan-3-ol, trans Chemical and Physical Properties

Names and Identifiers

    • rac-(3r,4s)-4-(4-bromo-1h-pyrazol-1-yl)oxolan-3-ol
    • rac-(3R,4S)-4-(4-bromo-1H-pyrazol-1-yl)oxolan-3-ol, trans
    • Inchi: 1S/C7H9BrN2O2/c8-5-1-9-10(2-5)6-3-12-4-7(6)11/h1-2,6-7,11H,3-4H2/t6-,7-/m0/s1
    • InChI Key: ZPXVCUUYYAWRKI-BQBZGAKWSA-N
    • SMILES: O1C[C@H](N2C=C(Br)C=N2)[C@@H](O)C1

rac-(3R,4S)-4-(4-bromo-1H-pyrazol-1-yl)oxolan-3-ol, trans Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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Additional information on rac-(3R,4S)-4-(4-bromo-1H-pyrazol-1-yl)oxolan-3-ol, trans

Comprehensive Overview of rac-(3R,4S)-4-(4-bromo-1H-pyrazol-1-yl)oxolan-3-ol, trans (CAS No. 2017871-14-4)

The compound rac-(3R,4S)-4-(4-bromo-1H-pyrazol-1-yl)oxolan-3-ol, trans (CAS No. 2017871-14-4) is a chiral derivative of oxolane (tetrahydrofuran) featuring a brominated pyrazole moiety. This structurally unique molecule has garnered significant attention in pharmaceutical and agrochemical research due to its potential as a building block for bioactive molecules. The trans configuration of the hydroxyl group relative to the pyrazole substituent imparts distinct stereochemical properties, making it valuable for asymmetric synthesis and drug discovery applications.

In recent years, the demand for chiral building blocks like rac-(3R,4S)-4-(4-bromo-1H-pyrazol-1-yl)oxolan-3-ol has surged, driven by the pharmaceutical industry's focus on enantioselective drug development. Researchers frequently search for "CAS 2017871-14-4 applications" or "trans-4-(4-bromopyrazolyl)oxolan-3-ol synthesis," reflecting growing interest in its synthetic utility. The compound's brominated pyrazole group serves as a versatile handle for further functionalization via cross-coupling reactions, aligning with trends in fragment-based drug design.

The stereochemistry of rac-(3R,4S)-4-(4-bromo-1H-pyrazol-1-yl)oxolan-3-ol presents interesting possibilities for molecular recognition studies. Computational chemists often investigate "docking studies with bromopyrazole derivatives" to explore potential interactions with biological targets. This aligns with current hot topics in drug discovery, where researchers combine AI-assisted molecular modeling with experimental validation to accelerate lead optimization processes.

From a synthetic chemistry perspective, the oxolane ring in CAS 2017871-14-4 offers conformational constraints that can enhance binding affinity when incorporated into larger pharmacophores. Recent literature searches show increasing queries about "stereoselective modifications of oxolane derivatives" and "bromopyrazole click chemistry," indicating its relevance to modern medicinal chemistry strategies. The compound's balanced lipophilicity and hydrogen bonding capacity make it particularly interesting for CNS-targeted drug development.

Analytical characterization of rac-(3R,4S)-4-(4-bromo-1H-pyrazol-1-yl)oxolan-3-ol typically involves advanced techniques such as chiral HPLC and X-ray crystallography. The scientific community's interest is evident from search trends like "chiral separation of pyrazole-oxolane derivatives" and "crystal structure analysis of CAS 2017871-14-4." These methods are crucial for quality control in pharmaceutical manufacturing, especially for compounds intended as precursors to kinase inhibitors.

Environmental and regulatory considerations for rac-(3R,4S)-4-(4-bromo-1H-pyrazol-1-yl)oxolan-3-ol follow standard laboratory chemical safety protocols. While not classified as hazardous under normal handling conditions, researchers frequently search for "green chemistry approaches to pyrazole derivatives," reflecting the industry's shift toward sustainable synthesis. The compound's stability profile makes it suitable for various high-throughput screening applications in drug discovery platforms.

In material science applications, the bromine atom in 2017871-14-4 enables participation in diverse coupling reactions, with growing interest in "pyrazole-containing organic semiconductors" and "halogen bonding in crystal engineering." These applications leverage the compound's ability to form precise molecular architectures through directed interactions, a property increasingly important in functional material design.

The future research directions for rac-(3R,4S)-4-(4-bromo-1H-pyrazol-1-yl)oxolan-3-ol appear promising, particularly in the development of targeted protein degraders (PROTACs) and covalent inhibitors. Emerging search terms like "pyrazole-based PROTAC linkers" and "oxolane in bifunctional molecules" suggest expanding applications in these cutting-edge therapeutic modalities. The compound's structural features position it well for incorporation into next-generation small molecule therapeutics with improved selectivity profiles.

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